N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex molecules containing pyrimidin-2-yl and piperazine components, similar to the compound , has been extensively studied. These molecules are often synthesized for their potential biological activities. For example, compounds with structures incorporating elements such as thiophene, oxazole, and piperazine have been synthesized to explore their anti-inflammatory, analgesic, and antimicrobial activities (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020; L. Yurttaş, Y. Özkay, M. Duran, G. Turan-Zitouni, A. Özdemir, Z. Cantürk, Kaan Küçükoğlu, Z. Kaplancıklı, 2016). The strategic incorporation of these moieties into a single molecule can be designed to target specific biological pathways or receptors.
Biological Activities and Potential Therapeutic Uses
The compound's structure, bearing a piperazine and pyrimidin-2-yl core, suggests its potential utility in various therapeutic areas. Piperazine derivatives, for example, have been investigated for their antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (J. Tucker, D. A. Allwine, K. C. Grega, M. R. Barbachyn, J. Klock, J. Adamski, S. J. Brickner, D. Hutchinson, C. W. Ford, G. Zurenko, R. Conradi, P. S. Burton, R. Jensen, 1998). Additionally, compounds with thiophene and oxazole moieties have shown promise in antipsychotic agent development, indicating their potential in central nervous system disorders (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).
Antimicrobial and Anticancer Applications
Derivatives combining pyrimidin-2-yl and piperazine have been synthesized and tested for antimicrobial activity, demonstrating significant efficacy against various microorganism strains. This indicates their potential in addressing antibiotic resistance challenges (L. Yurttaş, Y. Özkay, M. Duran, G. Turan-Zitouni, A. Özdemir, Z. Cantürk, Kaan Küçükoğlu, Z. Kaplancıklı, 2016). Furthermore, compounds with similar structural features have been explored for their antitumor activities, offering insights into novel cancer therapies (Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target this bacterium or similar pathogens.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication.
Result of Action
Based on the potential anti-tubercular activity of similar compounds , it can be inferred that this compound may lead to the inhibition of bacterial growth and replication, contributing to the control and treatment of tuberculosis.
Properties
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-14(12-2-9-27-11-12)21-17-20-13(10-26-17)15(25)22-5-7-23(8-6-22)16-18-3-1-4-19-16/h1-4,9-11H,5-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUYNJLUMRPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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